molecular formula C18H23ClN2O4 B12088491 Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate CAS No. 1012057-26-9

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate

Cat. No.: B12088491
CAS No.: 1012057-26-9
M. Wt: 366.8 g/mol
InChI Key: XPYIGLNPWGXMJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate can be compared with other quinazoline derivatives, such as:

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both chloro and methoxy substituents on the quinazoline ring. These structural features contribute to its distinct chemical properties and potential biological activities .

Biological Activity

Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C18H23ClN2O4
  • CAS Number: 1012057-26-9
  • IUPAC Name: this compound

This compound acts primarily as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and suppression of gene expression. By inhibiting HDAC activity, this compound can promote the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to modulate gene expression may enhance the efficacy of traditional chemotherapeutics .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HeLa5.2HDAC inhibition
MCF-73.8Apoptosis induction
A5494.5Cell cycle arrest

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory Activity: Some quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity: Preliminary studies suggest that quinazoline derivatives may exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.

Case Studies

Case Study 1: Inhibition of Tumor Growth
In a recent study, this compound was tested in vivo using a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent .

Case Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound when combined with doxorubicin in ovarian cancer models. The combination therapy resulted in enhanced apoptosis and reduced resistance to chemotherapy, suggesting that this compound may overcome chemoresistance mechanisms .

Properties

CAS No.

1012057-26-9

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

ethyl 7-(4-chloro-7-methoxyquinazolin-6-yl)oxyheptanoate

InChI

InChI=1S/C18H23ClN2O4/c1-3-24-17(22)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)20-12-21-18(13)19/h10-12H,3-9H2,1-2H3

InChI Key

XPYIGLNPWGXMJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC

Origin of Product

United States

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